![molecular formula C22H17NO5 B2689841 N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide CAS No. 867135-76-0](/img/structure/B2689841.png)
N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide
Overview
Description
N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide, also known as MMDBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MMDBF is a benzofuran derivative that exhibits promising biological activities, making it a potential candidate for drug development.
Scientific Research Applications
Metabolism and Disposition Studies Research on the disposition and metabolism of novel compounds structurally related to N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide has shown significant findings. For instance, studies on SB-649868, an orexin 1 and 2 receptor antagonist, have provided insight into the drug's metabolism and elimination pathways, important for understanding the pharmacokinetics of similar benzofurancarboxamide derivatives (Renzulli et al., 2011).
Structural Analysis and Antioxidant Properties Analyses of novel benzamide derivatives, including X-ray diffraction and DFT calculations, have been conducted to understand their structural characteristics and potential antioxidant activities. Such studies contribute to the development of new compounds with improved pharmacological profiles and are relevant for the synthesis of benzofurancarboxamide derivatives (Demir et al., 2015).
Synthesis of Novel Compounds The synthesis of novel compounds derived from benzofuran, aiming at potential anti-inflammatory and analgesic applications, showcases the versatility of benzofurancarboxamide derivatives in medicinal chemistry. Such research endeavors highlight the synthetic strategies and biological evaluations essential for discovering new therapeutic agents (Abu‐Hashem et al., 2020).
Inhibitory Activities and Antimicrobial Applications Studies on benzofuran derivatives have also explored their inhibitory activities against enzymes like 5-lipoxygenase, demonstrating the potential for developing new anti-inflammatory drugs. Additionally, the antimicrobial activities of benzofurancarboxylate derivatives have been investigated, offering insights into their application in combating microbial infections (Ohemeng et al., 1994).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-12-17(22(26)23-11-13-7-9-14(27-2)10-8-13)18-19(24)15-5-3-4-6-16(15)20(25)21(18)28-12/h3-10H,11H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTWWQCHTYENDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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